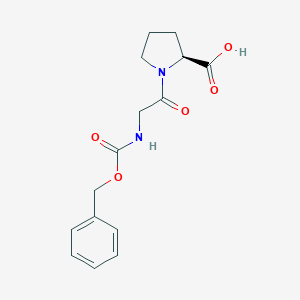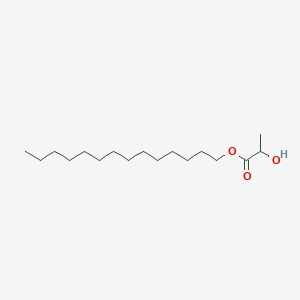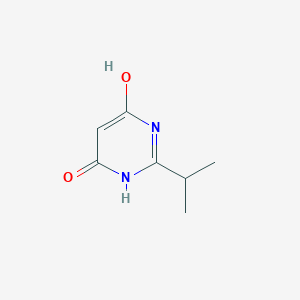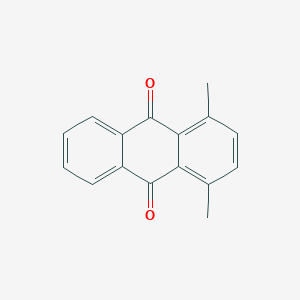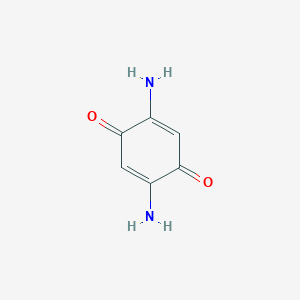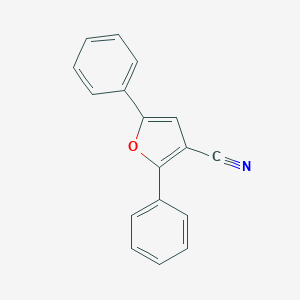
Dipyridin-2-ylmethane
描述
Dipyridin-2-ylmethane is an organic compound with the molecular formula C11H10N2. It is characterized by the presence of two pyridine rings attached to a central methylene group. This compound is known for its ability to act as a bidentate ligand, forming stable complexes with various transition metals. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in both academic and industrial research.
作用机制
Target of Action
Dipyridin-2-ylmethane is primarily used as a ligand in the formation of luminescent iridium complexes . The compound’s primary targets are these iridium complexes, where it plays a crucial role in their formation and function .
Mode of Action
This compound interacts with its targets by acting as a chelating structure . It forms ether-based intermediates with extended electronic conjugation by inserting a π system such as phenyl, allyl, and ethynyl . This interaction results in the formation of cationic heteroleptic cyclometalated iridium complexes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation and function of luminescent iridium complexes . The compound’s interaction with these complexes results in electron delocalization and interesting new physical, electrochemical, and optical properties .
Result of Action
The result of this compound’s action is the formation of luminescent iridium complexes that exhibit high quantum yield and good electrochemical behavior . These complexes show luminescence in the blue region of the spectrum, with lifetimes between 0.6 and 2.1 μs .
准备方法
Synthetic Routes and Reaction Conditions: Dipyridin-2-ylmethane can be synthesized through several methods. One common approach involves the reaction of di-2-pyridyl ketone with reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group into a methylene group, yielding this compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, to facilitate the reduction of di-2-pyridyl ketone under hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Dipyridin-2-ylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-2-pyridyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: As mentioned earlier, this compound can be synthesized through the reduction of di-2-pyridyl ketone.
Substitution: The pyridine rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Nitrating agents like nitric acid for nitration; halogenating agents like bromine for halogenation.
Major Products Formed:
Oxidation: Di-2-pyridyl ketone.
Reduction: this compound.
Substitution: Various substituted this compound derivatives, depending on the functional groups introduced.
科学研究应用
Dipyridin-2-ylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: this compound derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: this compound and its derivatives are used in the development of materials with specific optical and electronic properties, such as luminescent materials and molecular sensors.
相似化合物的比较
2,2’-Bipyridine: Like dipyridin-2-ylmethane, 2,2’-bipyridine is a bidentate ligand with two pyridine rings. in 2,2’-bipyridine, the pyridine rings are directly connected by a single bond, whereas in this compound, they are connected by a methylene group.
1,10-Phenanthroline: This compound also features two nitrogen atoms capable of coordinating with metal ions. It has a more rigid structure compared to this compound due to the fused ring system.
Uniqueness of this compound: The presence of a methylene group in this compound provides greater flexibility in its structure compared to 2,2’-bipyridine and 1,10-phenanthroline. This flexibility can influence the coordination geometry and reactivity of the metal complexes formed with this compound, making it a unique and valuable ligand in various applications.
属性
IUPAC Name |
2-(pyridin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGSYTXAREMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150317 | |
| Record name | Pyridine, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-37-2 | |
| Record name | 2,2′-Methylenebis[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,2'-methylenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2,2'-methylenebis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of π systems like phenyl, allyl, and ethynyl groups into the dipyridin-2-ylmethane ether ligands influence the luminescent properties of the resulting iridium complexes?
A1: The research [] demonstrates that incorporating conjugated π systems, such as phenyl, allyl, and ethynyl groups, between the this compound chelating portion and the terminal nitrogen-containing group significantly impacts the luminescence of the resulting iridium complexes. These π systems act as "molecular wires," extending the electronic conjugation within the ligand structure. This extension influences the energy levels within the complex, leading to a shift in the emitted light towards the blue region of the spectrum. Furthermore, DFT calculations confirm the significant role of these conjugated systems in dictating the optical and electrochemical properties of the final complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



